molecular formula C9H8ClN3O2S B13564340 3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

Cat. No.: B13564340
M. Wt: 257.70 g/mol
InChI Key: VPCCKSOGGOEKOS-UHFFFAOYSA-N
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Description

3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole moiety substituted with a chlorine atom and a thietane ring, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the reaction of 6-chloro-1H-1,2,3-benzotriazole with a thietane derivative under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In an industrial setting, the production of 3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thietane derivatives with different oxidation states.

    Substitution: The chlorine atom on the benzotriazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of 3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzotriazole derivatives.

Scientific Research Applications

3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thietane ring may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione stands out due to its unique combination of a benzotriazole moiety and a thietane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H8ClN3O2S

Molecular Weight

257.70 g/mol

IUPAC Name

3-(6-chlorobenzotriazol-1-yl)thietane 1,1-dioxide

InChI

InChI=1S/C9H8ClN3O2S/c10-6-1-2-8-9(3-6)13(12-11-8)7-4-16(14,15)5-7/h1-3,7H,4-5H2

InChI Key

VPCCKSOGGOEKOS-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)Cl)N=N2

Origin of Product

United States

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